7-(2-Chloro-ethoxy)-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10ClNO |
|---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
7-(2-chloroethoxy)-1H-indole |
InChI |
InChI=1S/C10H10ClNO/c11-5-7-13-9-3-1-2-8-4-6-12-10(8)9/h1-4,6,12H,5,7H2 |
InChI Key |
OKFRSAMVXDYYRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCl)NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 7 2 Chloro Ethoxy 1h Indole
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic approach to 7-(2-chloro-ethoxy)-1H-indole reveals two primary strategic disconnections. The most logical disconnection is the ether linkage of the 7-(2-chloro-ethoxy) moiety, which points to 7-hydroxyindole (B18039) as a key intermediate. A second set of disconnections involves the bonds forming the pyrrole (B145914) ring of the indole (B1671886) nucleus, which leads back to simpler, substituted benzene (B151609) derivatives.
The synthesis of the indole core, specifically with a functional group at the 7-position, dictates the choice of initial precursors. The selection of building blocks is intrinsically linked to the chosen indole synthesis strategy.
7-Hydroxyindole: This compound is the most direct precursor for introducing the (2-chloro-ethoxy) side chain. researchgate.net Its synthesis can be achieved through various routes, including the dehydrogenation of the corresponding indoline (B122111) or through anionic benzannulation of substituted pyrroles. researchgate.net
Ortho-Substituted Nitroarenes: For syntheses like the Bartoli indole synthesis, an ortho-substituted nitroarene is the critical starting material. wikipedia.orgingentaconnect.com To obtain a 7-substituted indole, a precursor such as a 2-substituted nitrophenol (with the hydroxyl group protected) would be required. The ortho-substituent is crucial as it sterically facilitates the required researchgate.netresearchgate.net-sigmatropic rearrangement, often leading to higher yields. wikipedia.orgjk-sci.com
Substituted Phenylhydrazines: The Fischer indole synthesis utilizes substituted phenylhydrazines. wikipedia.org To achieve 7-substitution, a 2-substituted phenylhydrazine (B124118) would be necessary. For instance, (2-methoxyphenyl)hydrazine (B95994) could be used to generate a 7-methoxyindole, which could potentially be demethylated to 7-hydroxyindole. However, reactions with ortho-substituted phenylhydrazones can be problematic, sometimes yielding abnormal products or mixtures. rsc.orgnih.gov
Ortho-Iodoanilines: The Larock indole synthesis requires an ortho-iodoaniline derivative as a starting material. wikipedia.org For the synthesis of a 7-substituted indole, the corresponding substituted 2-iodoaniline (B362364) would be the key building block.
| Precursor Type | Relevant Synthesis | Target Intermediate |
| Substituted Pyrrole | Anionic Benzannulation | 7-Hydroxyindole |
| 2-Substituted Nitrophenol | Bartoli Indole Synthesis | Protected 7-Hydroxyindole |
| 2-Substituted Phenylhydrazine | Fischer Indole Synthesis | 7-Substituted Indole |
| 2-Substituted o-Iodoaniline | Larock Indole Synthesis | 7-Substituted Indole |
The introduction of the 7-(2-chloro-ethoxy) side chain is most commonly achieved via the alkylation of 7-hydroxyindole, a reaction typically following the principles of the Williamson ether synthesis.
This process involves the deprotonation of the hydroxyl group of 7-hydroxyindole with a suitable base to form a more nucleophilic phenoxide. This intermediate then undergoes a nucleophilic substitution reaction (SN2) with an appropriate 2-chloroethylating agent.
Reagents:
Base: Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH).
Alkylating Agent: 1-bromo-2-chloroethane (B52838) is an effective reagent, as the bromide is a better leaving group than chloride, allowing for selective reaction at the bromine-bearing carbon. 1,2-dichloroethane (B1671644) can also be used.
Solvent: A polar aprotic solvent such as dimethylformamide (DMF), acetone, or acetonitrile (B52724) is typically used to facilitate the SN2 reaction.
The reaction of the 7-indoloxide with 1-bromo-2-chloroethane results in the formation of the desired ether linkage, yielding this compound.
Established Indole Core Synthesis Strategies Relevant to 7-Substitution
Several classical and modern indole synthesis methods can be adapted to produce 7-substituted indoles, each with its own advantages and limitations.
The Fischer indole synthesis is a historic and versatile method for preparing indoles by heating a phenylhydrazone with an acid catalyst. wikipedia.orgthermofisher.com The reaction proceeds through the formation of a phenylhydrazone from a substituted phenylhydrazine and a carbonyl compound (an aldehyde or ketone), followed by a researchgate.netresearchgate.net-sigmatropic rearrangement and cyclization. wikipedia.org
However, the synthesis of 7-substituted indoles using this method presents significant challenges. rsc.org When an ortho-substituent is present on the phenylhydrazine, the key sigmatropic rearrangement can be hindered, or cyclization can occur at the unsubstituted C6 position, leading to a mixture of 4- and 6-substituted indole isomers instead of the desired 7-substituted product. nih.gov Yields for 7-substituted indoles are often low, making this route less favorable compared to more modern methods specifically designed for this substitution pattern. rsc.org
The Bartoli indole synthesis has emerged as one of the most direct and flexible methods for preparing 7-substituted indoles. wikipedia.orgingentaconnect.comresearchgate.net This reaction involves the treatment of an ortho-substituted nitroarene with at least three equivalents of a vinyl Grignard reagent to form a 7-substituted indole. wikipedia.org
The mechanism begins with the addition of the Grignard reagent to the nitro group, eventually forming a nitrosoarene intermediate. Further reaction with the Grignard reagent, followed by a crucial researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent cyclization and aromatization, yields the indole. wikipedia.org
A key advantage of the Bartoli synthesis is that the presence of an ortho-substituent on the nitroarene is often required for the reaction to proceed efficiently, making it uniquely suited for the synthesis of 7-substituted indoles, a task that is often difficult with classical methods like the Fischer synthesis. ingentaconnect.comresearchgate.net
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgub.edu This method is highly versatile and tolerates a wide range of functional groups on both reaction partners, allowing for the synthesis of complex, polysubstituted indoles. nih.gov
To generate a 7-substituted indole, one would start with a 2-iodoaniline bearing the desired substituent (or a precursor to it) at the adjacent position (the future C7 position of the indole). The palladium-catalyzed cycle involves oxidative addition, alkyne insertion, and reductive elimination to form the indole ring. wikipedia.org The regioselectivity of the reaction is generally high, with the bulkier substituent of the alkyne typically ending up at the C2 position of the indole. nih.gov This predictable regioselectivity, combined with the mild reaction conditions, makes the Larock synthesis a valuable tool for constructing highly substituted indoles, including those with substitution at the C7 position. ub.edunih.gov
Madelung Indole Synthesis and Modern Variants
The Madelung synthesis, a classical method for indole formation, involves the intramolecular cyclization of an N-acyl-o-toluidine under strong basic conditions at high temperatures. nih.govyoutube.com The reaction typically employs bases such as sodium or potassium alkoxides. nih.govyoutube.com The initial step is the deprotonation of both the amide nitrogen and the benzylic carbon of the o-toluidine (B26562) derivative. This is followed by an intramolecular nucleophilic attack of the resulting carbanion onto the amide carbonyl group, leading to a cyclized intermediate that, after dehydration, yields the indole ring. nih.gov
Modern variants of the Madelung synthesis have been developed to overcome the harsh reaction conditions of the original protocol. These modifications often involve the use of stronger bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), which can facilitate the cyclization at lower temperatures, making the reaction more compatible with sensitive functional groups.
A plausible synthetic route to a precursor of this compound using a Madelung approach would involve the cyclization of an appropriately substituted N-acyl-2-methyl-3-alkoxyaniline. The alkoxy group at the 3-position would ultimately become the 7-alkoxy substituent on the indole ring.
Table 1: Key Features of the Madelung Indole Synthesis
| Feature | Description |
| Reactants | N-acyl-o-toluidine derivatives |
| Reagents | Strong bases (e.g., NaOEt, KOBu, n-BuLi) |
| Conditions | High temperatures (classical) or lower temperatures (modern variants) |
| Key Transformation | Intramolecular cyclization |
| Product | Substituted indoles |
Leimgruber-Batcho Indole Synthesis and its Utility
The Leimgruber-Batcho indole synthesis is a versatile and widely used method that offers a milder alternative to many classical indole syntheses. mdpi.com This two-step process begins with the reaction of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-amino-o-nitrostyrene (an enamine). mdpi.comnih.gov Subsequent reductive cyclization of this intermediate, typically using reagents like Raney nickel and hydrazine, palladium on carbon with hydrogen, or stannous chloride, affords the indole. mdpi.com
A key advantage of the Leimgruber-Batcho synthesis is its ability to produce indoles that are unsubstituted at the C2 and C3 positions. nih.gov For the synthesis of a 7-substituted indole like this compound, one would start with a 2-methyl-3-substituted-nitrotoluene. For instance, a 3-benzyloxy-2-nitrotoluene could be a precursor for 7-benzyloxyindole, which can then be deprotected to 7-hydroxyindole and subsequently etherified. nih.gov
Table 2: Steps in the Leimgruber-Batcho Indole Synthesis
| Step | Description | Reactants/Reagents |
| 1. Enamine Formation | Condensation of an o-nitrotoluene with a formamide acetal. | o-nitrotoluene derivative, DMF-DMA, pyrrolidine (B122466) (optional) |
| 2. Reductive Cyclization | Reduction of the nitro group and subsequent cyclization. | β-amino-o-nitrostyrene, Raney Ni/H₂NNH₂, Pd/C/H₂, SnCl₂ |
Other Annulation and Cyclization Strategies for Indole Formation
Beyond the Madelung and Leimgruber-Batcho methods, a variety of other powerful strategies exist for constructing the indole ring, which could be adapted for the synthesis of a 7-substituted precursor to this compound.
Fischer Indole Synthesis: This is one of the oldest and most famous methods, involving the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. nih.govwikipedia.org The reaction proceeds through a phenylhydrazone intermediate, which undergoes a nih.govnih.gov-sigmatropic rearrangement (the key step) followed by cyclization and elimination of ammonia (B1221849) to form the indole. wikipedia.org A mechanistic study of the Fischer indole synthesis of 7-ethyltryptophol has been conducted, providing insights into the formation of 7-substituted indoles via this method. uq.edu.au
Bischler-Mohlau Indole Synthesis: This method involves the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline (B41778) in the presence of an acid catalyst. wikipedia.org The reaction proceeds through the formation of an α-arylaminoketone intermediate, which then cyclizes to form the indole. researchgate.netresearchgate.net Mechanistic considerations suggest the reaction can be complex, with the potential for rearrangements. nih.gov
Larock Indole Synthesis: This is a powerful palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne. wikipedia.org The reaction is highly regioselective, with the bulkier substituent of the alkyne typically ending up at the C2 position of the indole. ub.edu The mechanism involves oxidative addition of the o-iodoaniline to Pd(0), followed by alkyne insertion, intramolecular cyclization, and reductive elimination. wikipedia.orgresearchgate.net This method has been used for the synthesis of 7-methoxy-D-tryptophan, demonstrating its utility for preparing 7-alkoxyindoles. ub.edu
Transition-Metal-Catalyzed Cyclizations: A wide array of transition-metal-catalyzed reactions have been developed for indole synthesis. These include palladium-catalyzed processes like the Buchwald-Hartwig amination for forming a key C-N bond in the indole ring. nih.gov Copper- and gold-catalyzed cyclizations of appropriately substituted anilines are also prevalent. organic-chemistry.org Radical cyclizations have also been employed for the formation of the indole nucleus. wikipedia.org
Regioselective Functionalization at the C7 Position of the Indole Ring
Direct functionalization of the pre-formed indole ring is a common strategy for introducing substituents. However, achieving regioselectivity at the C7 position can be challenging due to the inherent reactivity of the indole nucleus, which typically favors electrophilic substitution at C3. nih.govrsc.org Therefore, specialized strategies are often required.
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of the indole C7 position. nih.govrsc.org This often involves the use of a directing group on the indole nitrogen, which positions the metal catalyst in proximity to the C7-H bond, facilitating its activation and subsequent functionalization. researchgate.netresearchgate.net Groups like pivaloyl have been shown to direct rhodium catalysts to the C7 position for alkenylation and alkylation reactions. nih.govresearchgate.net
Etherification Reactions for Chloroethoxy Group Introduction
The most direct route to introduce the 2-chloroethoxy group at the C7 position is through the etherification of 7-hydroxyindole. This precursor can be synthesized via several routes, including the Leimgruber-Batcho synthesis starting from 3-benzyloxy-2-nitrotoluene followed by debenzylation. nih.gov
The Williamson ether synthesis is a classic and widely used method for forming ethers. researchgate.net This reaction involves the deprotonation of an alcohol (in this case, 7-hydroxyindole) with a base to form an alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction. researchgate.net For the synthesis of this compound, 7-hydroxyindole would be treated with a base such as sodium hydride or potassium carbonate, followed by reaction with an electrophile like 1-bromo-2-chloroethane or 1,2-dichloroethane.
Another potential method is the Mitsunobu reaction , which allows for the conversion of an alcohol to an ether under mild, neutral conditions. This reaction involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by another alcohol (in this case, 2-chloroethanol). A Mitsunobu condensation has been used to couple a phenol (B47542) to yield a phenyl ether in the synthesis of tricyclic indole derivatives. nih.gov
Phase-transfer catalysis can also be employed to facilitate the etherification of phenols, which could be applicable to 7-hydroxyindole. This technique involves the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to transport the phenoxide ion from the aqueous phase to the organic phase where the alkylating agent resides, thereby accelerating the reaction.
Table 3: Comparison of Etherification Methods for 7-Hydroxyindole
| Method | Reagents | Key Features |
| Williamson Ether Synthesis | Base (e.g., NaH, K₂CO₃), Alkylating agent (e.g., 1-bromo-2-chloroethane) | Classical, robust, SN2 mechanism. |
| Mitsunobu Reaction | 2-Chloroethanol, PPh₃, DEAD or DIAD | Mild, neutral conditions, proceeds with inversion of configuration if the alcohol is chiral. |
| Phase-Transfer Catalysis | Base, Alkylating agent, Phase-transfer catalyst (e.g., TBAB) | Useful for reactions between reactants in immiscible phases. |
Direct Halogenation Strategies for Alkyl Chain Incorporation
While the etherification of 7-hydroxyindole is a more direct route to the target molecule, it is also conceivable to introduce an alkyl chain at C7 through a two-step process involving an initial halogenation followed by a cross-coupling reaction. Direct halogenation of the indole C7 position can be achieved through directed ortho-metalation, where a directing group on the nitrogen facilitates lithiation or metallation at C7, followed by quenching with an electrophilic halogen source. rsc.org Once the C7-haloindole is formed, a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) could be employed to introduce an alkyl chain, although this is a more circuitous route for installing a chloroethoxy group compared to etherification.
Mechanistic Investigations of Key Synthetic Transformations
Understanding the mechanisms of the key reactions is crucial for optimizing reaction conditions and predicting outcomes.
The Madelung synthesis is believed to proceed through a Claisen-type condensation mechanism. The strong base generates a dianion from the N-acyl-o-toluidine, and the subsequent intramolecular cyclization is the key bond-forming step. nih.gov
The Leimgruber-Batcho synthesis involves the formation of a nucleophilic enamine from the o-nitrotoluene, which is then followed by a reductive cyclization. The reduction of the nitro group to an amino group is a critical step, which then undergoes an intramolecular cyclization onto the enamine double bond, followed by elimination of the amine to form the aromatic indole ring. nih.gov
The Fischer indole synthesis is one of the most mechanistically studied indole syntheses. The key step is a nih.govnih.gov-sigmatropic rearrangement of the enehydrazine tautomer of the initially formed phenylhydrazone. wikipedia.orgresearchgate.net Isotopic labeling studies have confirmed the intramolecular nature of this rearrangement. wikipedia.org
The Williamson ether synthesis proceeds via a classic SN2 mechanism. The rate of the reaction is dependent on the concentration of both the alkoxide and the alkyl halide. The reaction works best with primary alkyl halides, as secondary and tertiary halides are more prone to elimination side reactions.
Table 4: Summary of Mechanistic Features
| Reaction | Key Mechanistic Feature |
| Madelung Synthesis | Intramolecular Claisen-type condensation of a dianion intermediate. |
| Leimgruber-Batcho Synthesis | Reductive cyclization of a β-amino-o-nitrostyrene. |
| Fischer Indole Synthesis | nih.govnih.gov-Sigmatropic rearrangement of an enehydrazine intermediate. |
| Williamson Ether Synthesis | SN2 nucleophilic substitution. |
Elucidation of Reaction Intermediates and Transition States
The formation of the indole ring from a substituted aniline, a common strategy in indole synthesis, proceeds through several key intermediates and transition states. In the context of the synthesis from 2-nitrophenol (B165410) derivatives, the reaction with a vinyl Grignard reagent is proposed to involve a nucleophilic addition to the nitro group, followed by a cyclization and subsequent aromatization to form the indole core. The transition state for the cyclization step is a critical determinant of the reaction's success and regioselectivity.
Computational studies on analogous indole syntheses have shed light on the energetic favorability of different reaction pathways. For instance, in the Fischer indole synthesis, the acs.orgacs.org-sigmatropic rearrangement is a key step, and its transition state energy determines the regiochemical outcome. While not specific to this compound, these studies provide a framework for understanding the factors that control the formation of 7-substituted indoles. The stability of carbocation intermediates or the geometry of the transition state can influence whether the cyclization occurs at the C6 or C7 position of the developing indole ring.
Studies on Chemo-, Regio-, and Stereoselectivity
The synthesis of this compound requires a high degree of regioselectivity to ensure the functionalization at the desired C7 position. The methods starting from 2,3-dihalophenols have demonstrated excellent regioselectivity, allowing for the specific synthesis of 7-alkoxyindoles. nih.gov The directed ortho-metalation step ensures that the subsequent functionalization occurs at the desired position relative to the hydroxyl group.
In the alkylation of 7-hydroxyindole, chemoselectivity is a key consideration. The hydroxyl group at the C7 position is more nucleophilic than the indole nitrogen under basic conditions, leading to preferential O-alkylation. The choice of base and reaction conditions can be optimized to maximize the yield of the desired O-alkylated product over N-alkylation. Stereoselectivity is generally not a factor in the synthesis of this compound itself, unless chiral centers are introduced in subsequent modifications.
| Aspect | Controlling Factors | Outcome in this compound Synthesis |
| Regioselectivity | Directing groups (e.g., in ortho-metalation), steric hindrance, electronic effects. | High regioselectivity for the 7-position is achieved using methods like directed ortho-metalation of 2,3-dihalophenols. |
| Chemoselectivity | Nucleophilicity of different sites (O vs. N), reaction conditions (base, solvent). | Preferential O-alkylation of 7-hydroxyindole is achieved under basic conditions. |
| Stereoselectivity | Not applicable to the direct synthesis of the target compound. | No stereocenters are formed in the primary synthetic route. |
Development of Novel and Sustainable Synthetic Routes
Recent research in organic synthesis has focused on the development of more efficient, cost-effective, and environmentally friendly methods. These principles are being applied to the synthesis of indole derivatives, including those with alkoxy substituents.
Catalytic Approaches (e.g., Metal-Catalyzed, Organocatalytic)
Palladium-catalyzed cross-coupling reactions are integral to some of the most efficient syntheses of 7-alkoxyindoles, particularly the route starting from 2,3-dihalophenols. nih.gov These reactions, such as the Sonogashira coupling and Buchwald-Hartwig amination, allow for the formation of key C-C and C-N bonds under relatively mild conditions. Iron-catalyzed C-H alkylation of indoles has also been reported as a sustainable method for introducing alkyl groups, demonstrating high regioselectivity. rsc.org
Organocatalysis represents another burgeoning field with potential applications in the synthesis of this compound. While specific organocatalytic methods for this compound are not yet reported, the general principles of organocatalysis, such as the activation of substrates through the formation of iminium or enamine intermediates, could be adapted for the functionalization of the indole nucleus.
Green Chemistry Principles in Synthetic Design (e.g., Solvent-Free, Electrochemistry)
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the context of indole synthesis, this includes the use of less hazardous solvents, development of solvent-free reaction conditions, and the use of electrochemical methods.
Microwave-assisted organic synthesis has been shown to accelerate reaction times and improve yields in various indole syntheses, often under solvent-free conditions. organic-chemistry.org For instance, the Bischler indole synthesis has been successfully performed using microwave irradiation without a solvent. organic-chemistry.org
Electrochemical synthesis is emerging as a powerful and sustainable tool in organic chemistry. acs.orgnih.govrsc.orgresearchgate.net Electrochemical methods can be used for the construction of the indole ring system from non-indole precursors under oxidant-free conditions. rsc.orgorganic-chemistry.org These techniques offer a green alternative to traditional methods that often rely on stoichiometric and potentially hazardous reagents.
| Green Chemistry Approach | Potential Application in this compound Synthesis |
| Catalysis | Use of palladium or iron catalysts for efficient and selective bond formation. |
| Solvent-Free Reactions | Microwave-assisted synthesis could potentially be applied to the cyclization or alkylation steps. |
| Electrochemistry | Electrochemical methods could be developed for the construction of the 7-hydroxyindole core or for the final alkylation step. |
Advanced Characterization Techniques and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 7-(2-Chloro-ethoxy)-1H-indole. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecular structure. evitachem.com For this compound, specific chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra would confirm the presence and connectivity of the indole (B1671886) core and the 7-substituted 2-chloroethoxy side chain.
Predicted NMR data, based on analogous structures, provides a reference for spectral interpretation. For instance, the protons of the 2-chloroethoxy group are expected to appear as two distinct triplets, corresponding to the methylene (B1212753) group adjacent to the oxygen and the methylene group adjacent to the chlorine. chemicalbook.com The indole N-H proton typically appears as a broad singlet at a downfield chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Justification/Notes |
| N-H | ~10.5-11.5 (broad s) | - | Typical range for indole N-H proton. |
| H-2 | ~7.2 (t) | ~124 | Influenced by neighboring N-H and C-3. |
| H-3 | ~6.5 (t) | ~102 | Electron-rich position in the indole ring. |
| H-4 | ~7.0 (d) | ~120 | Aromatic proton on the benzene (B151609) portion. |
| H-5 | ~6.9 (t) | ~115 | Aromatic proton on the benzene portion. |
| H-6 | ~6.8 (d) | ~110 | Aromatic proton adjacent to the ether linkage. |
| C-7 | - | ~148 | Carbon bearing the alkoxy substituent. |
| C-3a | - | ~128 | Bridgehead carbon. |
| C-7a | - | ~135 | Bridgehead carbon. |
| O-CH₂ | ~4.3 (t) | ~69 | Methylene group attached to the phenolic oxygen. |
| CH₂-Cl | ~3.9 (t) | ~42 | Methylene group attached to the chlorine atom. mdpi.com |
Note: Predicted values are based on data from unsubstituted indole and compounds containing the 2-chloroethoxy functional group. Actual values may vary depending on the solvent and experimental conditions.
While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the structure by revealing through-bond and through-space correlations between nuclei. ua.esfergusson.edu
COSY (Correlated Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. princeton.edu For this compound, COSY would show a crucial cross-peak between the two methylene groups of the chloroethoxy side chain (O-CH₂ and CH₂-Cl). It would also reveal couplings between the aromatic protons on the indole ring (H-4, H-5, H-6) and between the protons on the pyrrole (B145914) ring (H-2, H-3).
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH). princeton.edu It would be used to definitively assign each carbon atom that has attached protons by linking the known ¹H chemical shifts to their corresponding ¹³C signals.
HMBC (Heteronuclear Multiple Bond Coherence): HMBC detects longer-range couplings between protons and carbons over two to four bonds (ⁿJCH, n=2-4). princeton.eduresearchgate.net This is critical for connecting different fragments of the molecule. Key HMBC correlations for this compound would include the correlation from the O-CH₂ protons to the C-7 carbon of the indole ring, confirming the position of the ether linkage. Other correlations would exist between the indole N-H proton and carbons C-2, C-3, C-7a, and C-7. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals correlations between protons that are close in space, regardless of whether they are bonded. bham.ac.uk A key NOESY correlation would be expected between the protons of the O-CH₂ group and the H-6 proton on the indole ring, providing definitive proof of the substituent's location at position 7. researchgate.net
Isotopic labeling involves the synthesis of a molecule with one or more atoms replaced by their isotopes, such as replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H (deuterium). qmul.ac.uk These labeled compounds, when analyzed by NMR, can provide profound insights into reaction mechanisms and metabolic pathways. google.com While specific studies on isotopically labeled this compound are not documented, the technique could be applied hypothetically. For example, synthesizing the compound with a ¹³C label in the chloroethoxy chain would allow researchers to precisely follow the fate of this group in a chemical reaction or a biological system using ¹³C NMR. Similarly, using a ¹⁵N-labeled indole precursor would facilitate the study of reactions involving the indole nitrogen. qmul.ac.uk
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. evitachem.com It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
For this compound (C₁₀H₁₀ClNO), the mass spectrum would exhibit a characteristic molecular ion cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion (M⁺) peak would be accompanied by an (M+2)⁺ peak with about one-third the intensity, which is a clear indicator of the presence of a single chlorine atom.
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). orgsyn.orgnih.gov This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing between compounds with the same nominal mass but different atomic compositions. royalsocietypublishing.org For this compound, HRMS would be used to confirm the molecular formula C₁₀H₁₀ClNO by matching the experimentally measured accurate mass to the calculated theoretical mass. mdpi.com
Table 2: HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M]⁺ | C₁₀H₁₀³⁵ClNO | 195.0451 |
| [M+H]⁺ | C₁₀H₁₁³⁵ClNO | 196.0529 |
| [M+Na]⁺ | C₁₀H₁₀³⁵ClNNaO | 218.0348 |
Tandem Mass Spectrometry (MS/MS) is an advanced technique where a specific ion (a 'precursor ion') is selected, fragmented, and the resulting 'product ions' are analyzed. nih.govnih.gov This method is invaluable for confirming the structure of a molecule by revealing how it breaks apart. The fragmentation pattern provides a "fingerprint" that helps to elucidate the connectivity of the atoms. dokumen.pub
For this compound, a likely precursor ion for MS/MS analysis would be the protonated molecule at m/z 196. Expected fragmentation pathways would include:
Loss of the chloroethyl group (•CH₂CH₂Cl): A common fragmentation for ethers, leading to a prominent product ion corresponding to 7-hydroxy-1H-indole.
Cleavage of the C-Cl bond: Loss of a chlorine radical followed by further rearrangement.
Fragmentation of the indole core: As seen in the mass spectra of many indole derivatives, characteristic cleavages of the heterocyclic ring can also occur. researchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular bonds or functional groups, making these techniques excellent for functional group identification. nih.gov
For this compound, the IR and Raman spectra would display characteristic bands confirming its key structural features: acs.org
Indole N-H Stretch: A sharp or moderately broad band around 3400 cm⁻¹ in the IR spectrum is characteristic of the N-H bond in the indole ring.
Aromatic C-H Stretch: Signals typically appear above 3000 cm⁻¹.
Aromatic C=C Stretches: Multiple sharp bands in the 1600-1450 cm⁻¹ region correspond to the vibrations of the indole ring system.
C-O-C Ether Stretch: A strong, characteristic absorption band for the aryl-alkyl ether linkage would be expected in the range of 1270-1200 cm⁻¹.
C-Cl Stretch: The vibration of the carbon-chlorine bond typically gives rise to a strong band in the fingerprint region, between 850 and 550 cm⁻¹. researchgate.net
Conformational analysis can also be aided by vibrational spectroscopy, as different spatial arrangements of the flexible chloroethoxy side chain may result in slight shifts in the vibrational frequencies.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (Indole) | 3450 - 3350 | Medium, Sharp |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| C-O-C Asymmetric Stretch | 1270 - 1200 | Strong |
| C-Cl Stretch | 850 - 550 | Strong |
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a fundamental technique for probing the electronic structure of conjugated systems like the indole ring in this compound. The indole nucleus possesses a bicyclic aromatic system with a high degree of π-electron delocalization. The absorption of UV-Vis radiation by the molecule induces transitions of these π-electrons from lower energy bonding or non-bonding orbitals to higher energy anti-bonding orbitals (π → π* transitions).
A hypothetical UV-Vis analysis would involve dissolving the compound in a suitable transparent solvent, such as ethanol (B145695) or methanol, and recording the absorbance across a wavelength range of approximately 200-400 nm. The resulting spectrum would be analyzed for the positions (λmax) and intensities (molar absorptivity, ε) of the absorption bands, providing insights into the specific electronic transitions and the extent of conjugation within the molecule.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural understanding of this compound.
Single Crystal X-ray Diffraction Studies
To perform single crystal X-ray diffraction, a high-quality single crystal of this compound is required. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected on a detector. The intensities and positions of these diffracted beams are then used to calculate an electron density map of the unit cell, from which the atomic positions can be determined and the molecular structure refined.
Although a specific crystal structure for this compound has not been reported in the searched literature, a study on the related compound, 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione, provides insights into the potential solid-state conformation of the chloroethoxy side chain. For this compound, a single crystal X-ray diffraction study would reveal the planarity of the indole ring, the conformation of the chloro-ethoxy side chain, and how the molecules pack in the crystal lattice, including any potential hydrogen bonding involving the indole N-H group.
Co-crystallization Strategies for Structural Confirmation
Co-crystallization is a technique used to form a crystalline solid that contains two or more different molecules in a stoichiometric ratio. This strategy can be employed to obtain crystals suitable for X-ray diffraction when the parent compound does not crystallize well on its own. For this compound, co-crystallization could be attempted with various co-formers that can establish strong and directional intermolecular interactions, such as hydrogen bonds or halogen bonds. The indole N-H group and the ether oxygen of the side chain are potential hydrogen bond donors and acceptors, respectively, making them suitable sites for interaction with co-formers like carboxylic acids or amides. Successful co-crystallization would not only facilitate structural determination but also provide valuable information about the intermolecular interactions of the target molecule.
Chromatographic Methods for Purity Assessment and Isolation in Research
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods in a research setting.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a powerful technique for separating non-volatile or thermally labile compounds. For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method would typically be developed. While a specific method for this compound is not documented in the available literature, general methods for related indole compounds can be adapted.
Method development would involve selecting an appropriate stationary phase (e.g., a C18 or C8 column) and optimizing the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape. Detection would likely be performed using a UV detector set at a wavelength where the indole chromophore absorbs strongly. A validated HPLC method would allow for the accurate determination of the purity of synthesized batches and the isolation of the compound from reaction mixtures.
Table 1: Hypothetical HPLC Method Parameters for this compound
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
Gas Chromatography (GC) for Volatile Component Analysis
Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. The volatility of this compound would determine the feasibility of GC analysis. If the compound is sufficiently volatile and does not decompose at the temperatures used in the GC inlet and column, a method could be developed.
A typical GC method would utilize a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature would be programmed to ramp up to ensure the separation of the target compound from any volatile impurities or starting materials. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) could be used for detection. GC-MS would be particularly valuable as it provides both retention time data for quantification and mass spectral data for structural confirmation. While GC-MS has been used to identify various indole derivatives in complex mixtures, specific conditions for this compound are not available.
Table 2: Hypothetical GC-MS Method Parameters for this compound
| Parameter | Value |
| Column | DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Thin-Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Assessment
Thin-Layer Chromatography (TLC) is an indispensable analytical technique in synthetic organic chemistry, valued for its speed, simplicity, and cost-effectiveness. uad.ac.id For the synthesis and purification of indole derivatives like this compound, TLC serves two primary functions: monitoring the progress of a chemical reaction and conducting a preliminary assessment of the purity of the isolated product. mdpi.commdpi.com
Reaction Monitoring
TLC provides a qualitative snapshot of a reaction mixture at any given time. By spotting a small aliquot of the reaction mixture onto a TLC plate alongside the starting materials, a chemist can track the consumption of reactants and the formation of the product.
In a typical synthesis of this compound, which could involve the alkylation of 7-hydroxyindole (B18039) with a 2-chloroethylating agent, TLC is used to determine the reaction's endpoint. The process involves:
Baseline Analysis: Before the reaction begins, the starting materials (e.g., 7-hydroxyindole and the alkylating agent) are spotted in separate lanes on a TLC plate to establish their individual retention factors (Rf).
In-Process Analysis: At regular intervals, a small sample is taken from the reaction mixture and spotted on the TLC plate.
Visualization: The plate is developed in a suitable mobile phase and visualized. The disappearance of the spot corresponding to the starting material (7-hydroxyindole) and the appearance of a new spot corresponding to the product, this compound, indicates that the reaction is proceeding. rsc.org The reaction is considered complete when the starting material spot is no longer visible.
The polarity of the compounds dictates their mobility on the TLC plate. Generally, the starting material, 7-hydroxyindole, is more polar due to its hydroxyl group and will have a lower Rf value compared to the less polar ether product, this compound.
Table 1: Illustrative TLC Data for Monitoring the Synthesis of this compound
Below is a representative data table illustrating how TLC can be used to monitor the alkylation of 7-hydroxyindole. The Rf values are hypothetical and would be determined experimentally.
| Compound | Starting Material (7-hydroxyindole) | Product (this compound) |
| Mobile Phase (Eluent) | 30% Ethyl Acetate in Hexane | 30% Ethyl Acetate in Hexane |
| Stationary Phase | Silica Gel 60 F254 | Silica Gel 60 F254 |
| Retention Factor (Rf) | ~ 0.35 | ~ 0.60 |
| Visualization Method | UV Light (254 nm), p-Anisaldehyde Stain | UV Light (254 nm), p-Anisaldehyde Stain |
This table is interactive. You can sort or filter the data as needed.
Preliminary Purity Assessment
Once the reaction is complete and the crude product has been isolated through work-up procedures, TLC is employed for a preliminary evaluation of its purity before undertaking more rigorous purification methods like column chromatography. A single, well-defined spot on the TLC plate at a specific Rf value suggests a relatively pure compound. Conversely, the presence of multiple spots indicates the presence of unreacted starting materials, by-products, or other impurities.
The choice of the mobile phase (eluent) is critical for achieving good separation. For a compound of intermediate polarity like this compound, a mixture of a non-polar solvent (e.g., hexane, toluene) and a polar solvent (e.g., ethyl acetate, dichloromethane) is typically used. google.com The polarity of the eluent system is adjusted to achieve an optimal Rf value for the product, ideally between 0.3 and 0.5, which allows for clear separation from potential impurities.
Table 2: Effect of Mobile Phase Composition on the Rf Value of this compound
This table demonstrates how changing the solvent ratio affects the migration of the compound on the TLC plate.
| Mobile Phase Composition (Ethyl Acetate/Hexane) | Polarity of Eluent | Approximate Rf Value of this compound |
| 10% / 90% | Low | 0.25 |
| 20% / 80% | Medium-Low | 0.45 |
| 30% / 70% | Medium | 0.60 |
| 40% / 60% | Medium-High | 0.75 |
This table is interactive. You can sort or filter the data as needed.
Visualization Techniques
To visualize the separated spots on the TLC plate, several methods can be employed:
Ultraviolet (UV) Light: Since the indole ring is an aromatic system, it absorbs UV light. libretexts.org When a TLC plate containing a fluorescent indicator (designated as F254) is exposed to short-wave UV light (254 nm), the entire plate fluoresces (usually green), and UV-active compounds appear as dark spots. libretexts.org This is a non-destructive method.
Staining Reagents: After UV visualization, chemical stains can be used for further analysis or for compounds that are not UV-active. The plate is sprayed with or dipped into a reagent solution and then gently heated to develop the spots. Common stains for indole derivatives include:
p-Anisaldehyde Solution: A general-purpose stain that reacts with many organic compounds to produce a range of colors upon heating. libretexts.org
Potassium Permanganate (B83412) (KMnO₄) Solution: An oxidizing agent that reacts with compounds that can be oxidized (e.g., alcohols, alkenes, and the indole ring itself) to give yellow-brown spots on a pink or purple background. sarponggroup.com
Ehrlich's Reagent (p-Dimethylaminobenzaldehyde): This is a highly specific and sensitive stain for detecting indoles, which typically yield characteristic purple, blue, or pink spots. epfl.ch
The combination of reaction monitoring and purity assessment makes TLC an essential and routine tool in the synthesis of this compound and related heterocyclic compounds. scielo.br
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental in elucidating the electronic properties that dictate the reactivity and physical characteristics of 7-(2-Chloro-ethoxy)-1H-indole. These methods model the molecule at the subatomic level, providing detailed information about its structure and energy.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. The B3LYP functional is a common choice for such studies on heterocyclic compounds, offering a balance between accuracy and computational cost. ajrcps.com
The optimized molecular geometry of this compound would show a nearly planar indole (B1671886) ring system, a characteristic feature due to the delocalization of π-electrons. The ethoxy group at position 7, however, introduces steric bulk that could cause minor distortions in the planarity of the indole ring. The 2-chloroethoxy side chain is flexible, and its conformation is determined by the rotational barriers around the C-O and C-C single bonds. DFT calculations can determine the most stable conformer by optimizing the geometry and minimizing the total energy. The stability of the molecule is often assessed by analyzing its total energy and vibrational frequencies; the absence of imaginary frequencies indicates a true energy minimum.
Table 1: Representative Geometric Parameters for this compound (Predicted via DFT) Note: This data is representative and based on typical values for similar molecular fragments, as specific experimental data for this compound is not publicly available.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | Indole N1-C2 | ~1.37 Å |
| Bond Length | Indole C7-O | ~1.36 Å |
| Bond Length | O-C(ethoxy) | ~1.43 Å |
| Bond Length | C-Cl | ~1.80 Å |
| Bond Angle | C6-C7-C7a | ~120° |
| Bond Angle | C7-O-C(ethoxy) | ~118° |
| Dihedral Angle | C6-C7-O-C(ethoxy) | Variable (flexible) |
Ab initio calculations, which are based on first principles without empirical parameters, provide high-accuracy predictions of electronic properties. These methods are used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's chemical stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity and polarizability. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring system, while the LUMO may be distributed across the aromatic ring and the chloroethoxy side chain.
Table 2: Predicted Electronic Properties of this compound Note: These values are illustrative, based on typical results for substituted indoles from quantum chemical studies.
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -5.9 eV | Electron-donating capability |
| LUMO Energy | ~ -1.1 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | ~ 4.8 eV | Chemical reactivity and stability |
| Ionization Potential | ~ 5.9 eV | Energy to remove an electron |
| Electron Affinity | ~ 1.1 eV | Energy released when an electron is added |
Computational methods are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental data.
IR Spectroscopy: DFT calculations can predict the vibrational frequencies corresponding to different functional groups. For this compound, characteristic IR peaks would include the N-H stretch of the indole ring (~3400 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), C-O-C asymmetric stretching (~1250 cm⁻¹), and the C-Cl stretch (~750-650 cm⁻¹). acs.org
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed to predict ¹H and ¹³C NMR chemical shifts. prospre.ca For this molecule, the indole protons would appear in the aromatic region (δ 6.5–7.5 ppm). The ethoxy protons would show characteristic triplet and quartet signals, while the protons on the carbon adjacent to the chlorine atom would be shifted downfield. nih.govchemicalbook.com
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and UV-Vis absorption spectra. researchgate.net The indole chromophore typically exhibits two main absorption bands. For this compound, these would be expected around 220 nm and 270-290 nm, with potential shifts due to the substituents.
Table 3: Predicted Spectroscopic Data for this compound Note: Predicted values are based on computational models and data from analogous structures.
| Spectroscopy | Parameter | Predicted Value / Range |
|---|---|---|
| IR | N-H Stretch | ~3400 cm⁻¹ |
| C-O-C Stretch | ~1250 cm⁻¹ | |
| C-Cl Stretch | ~700 cm⁻¹ | |
| ¹H NMR | Indole N-H | δ 8.0-8.2 ppm |
| Aromatic H | δ 6.5-7.5 ppm | |
| -O-CH₂-CH₂-Cl | δ 3.8-4.2 ppm | |
| ¹³C NMR | Indole C | δ 100-140 ppm |
| -CH₂-Cl | δ 40-45 ppm | |
| UV-Vis | λmax | ~220 nm, ~275 nm |
Molecular Dynamics (MD) Simulations for Conformational Analysis
While quantum calculations focus on static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. These simulations are valuable for understanding conformational flexibility and intermolecular interactions. tandfonline.com
MD simulations can explore the conformational landscape of the flexible 2-chloroethoxy side chain. By simulating the molecule's movement over nanoseconds, it is possible to identify the most frequently adopted (and thus, most stable) conformations in a given environment. The rotation around the C7-O, O-C, and C-C bonds of the side chain will lead to various rotamers. The analysis of the simulation trajectory can reveal the dihedral angle distributions, highlighting the preferred spatial arrangements that minimize steric hindrance and optimize intramolecular interactions. scielo.org.mx For indole derivatives with flexible side chains, specific folded or extended conformations can be preferred, influencing how the molecule interacts with its environment. nih.gov
MD simulations are particularly useful for studying how this compound interacts with itself and with solvent molecules. Key intermolecular interactions for this compound would include:
Hydrogen Bonding: The indole N-H group can act as a hydrogen bond donor.
π-π Stacking: The aromatic indole rings can stack on top of each other, an important interaction in condensed phases. nih.gov
Dipole-Dipole and van der Waals Interactions: The polar C-O and C-Cl bonds contribute to dipolar interactions.
Simulations can be run in a "box" of solvent molecules (like water or an organic solvent) to study solvation effects explicitly. This reveals how solvent molecules arrange around the solute and helps in calculating properties like the free energy of solvation, which is crucial for understanding solubility and partitioning behavior. tandfonline.com
Theoretical Prediction of Chemical Reactivity and Reaction Mechanisms
Computational chemistry provides powerful tools for predicting the chemical behavior of molecules. By analyzing the electronic properties of this compound, its reactivity and the mechanisms by which it might undergo chemical transformations can be theoretically investigated.
Frontier Molecular Orbital (FMO) Theory Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. frontiersin.org A smaller gap suggests higher reactivity. researchgate.net
For indole derivatives, the HOMO is typically localized on the indole π-system, indicating its electron-rich nature, while the LUMO is distributed across the aromatic system. frontiersin.org In the case of this compound, the presence of the oxygen atom in the ethoxy group contributes lone pairs that can influence the HOMO energy, while the electronegative chlorine atom can affect the LUMO.
While specific DFT calculations for this compound are not publicly available, data from analogous substituted indoles and related heterocyclic compounds can provide representative insights. niscpr.res.inacademie-sciences.fr These studies show that substituents significantly alter the FMO energies and, consequently, the reactivity profile of the indole scaffold. niscpr.res.in For example, DFT studies on other substituted indoles have been used to calculate these values and predict reactivity. academie-sciences.frmdpi.com
Table 1: Representative FMO Data for Analogous Heterocyclic Compounds
| Compound Analogy | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Gardflorine B (Indole Alkaloid) | -4.81 | -0.65 | 4.16 | frontiersin.org |
| Gardflorine C (Indole Alkaloid) | -5.16 | -0.74 | 4.43 | frontiersin.org |
| 3-(2-methyl-1H-indol-3-yl)-6-nitrophthalonitrile | Rotational Barrier: 16 kcal/mol | academie-sciences.fr |
Note: The data presented are for analogous indole-containing structures and serve to illustrate the typical values obtained from FMO analysis. Specific values for this compound would require dedicated DFT calculations.
Electrophilic and Nucleophilic Sites Assessment
The indole ring is inherently electron-rich, making it nucleophilic. acs.org The C3 position is typically the most nucleophilic and susceptible to electrophilic attack. nih.gov However, the distribution of electron density and thus the specific sites for electrophilic and nucleophilic attack can be finely tuned by substituents.
In this compound, the 7-alkoxy group is electron-donating, which generally increases the nucleophilicity of the indole ring. Conversely, the chloroethyl group contains an electrophilic carbon center due to the electron-withdrawing nature of the chlorine atom, making it a potential site for nucleophilic substitution. Computational methods like calculating the molecular electrostatic potential (MEP) and Mulliken or Natural Bond Orbital (NBO) atomic charges are used to map these reactive sites. Regions of negative potential (typically colored red or yellow in MEP maps) indicate nucleophilic centers prone to electrophilic attack, while regions of positive potential (blue) denote electrophilic centers susceptible to nucleophilic attack.
For the indole nucleus, while C3 is the primary site of nucleophilicity, functionalization at other positions, such as C7, can occur, particularly in directed metalation or borylation reactions. mdpi.comacs.org The chloroethyl side chain presents a classic site for SN2 reactions, where a nucleophile can attack the carbon atom bonded to the chlorine, displacing the chloride ion.
Reaction Coordinate Mapping and Transition State Characterization
To fully understand a chemical reaction, it is not enough to know the reactants and products; the pathway between them is critical. Reaction coordinate mapping involves calculating the energy of the molecular system as it progresses along a specific reaction pathway, from reactants through the transition state to the products. The transition state is the highest energy point on this path and represents the energy barrier that must be overcome for the reaction to occur. acs.org
Density Functional Theory (DFT) calculations are a common tool for characterizing these pathways. acs.orgsci-hub.se For a molecule like this compound, one could map the reaction coordinate for various potential reactions. For instance, the nucleophilic substitution at the chloroethyl side chain or an electrophilic substitution on the indole ring could be modeled. researchgate.net DFT calculations can elucidate the geometry of the transition state and its activation energy, providing quantitative predictions of reaction rates and mechanistic details. acs.orgresearchgate.net For example, studies on the acid-catalyzed chlorination of indole have used DFT to calculate the transition state structures and activation energies for attack at different ring positions, finding that chlorination at C7 is the least favorable. researchgate.net Similarly, the mechanism of dearomative (3+2) annulation reactions of indoles has been explored using DFT, which supported a stepwise pathway and highlighted the role of the solvent in stabilizing the transition state. acs.org
In Silico Studies of Potential Biological Interactions (Mechanistic Focus)
The indole scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and therapeutic agents. nih.govpcbiochemres.com In silico techniques are instrumental in predicting how indole derivatives like this compound might interact with biological targets, thereby guiding the design of new therapeutic agents.
Ligand-Protein Docking Simulations for Target Binding Prediction
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.govthesciencein.org This technique is widely used to screen virtual libraries of compounds against a specific biological target to identify potential drug candidates. mdpi.comnih.gov The process involves placing the ligand (in this case, this compound) into the binding site of a protein and calculating a "docking score," which estimates the binding affinity. isfcppharmaspire.com
Indole derivatives have been successfully docked into the active sites of a wide range of protein targets, including enzymes like cyclooxygenases (COX-1/COX-2), acetylcholinesterase (AChE), and various kinases. mdpi.comisfcppharmaspire.combohrium.com Docking studies reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-protein complex. For this compound, the indole NH group can act as a hydrogen bond donor, the oxygen atom as an acceptor, and the aromatic ring can participate in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein's active site. The chloroethyl group could engage in hydrophobic or halogen-bonding interactions.
Table 2: Potential Protein Targets for Indole Scaffolds Identified in Docking Studies
| Protein Target Class | Specific Examples | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease | mdpi.comnih.gov |
| Cyclooxygenases | COX-1, COX-2 | Anti-inflammatory | isfcppharmaspire.combohrium.com |
| Bacterial Proteins | Penicillin-Binding Proteins, UDP-N-acetylmuramate-L-alanine ligase | Antibacterial | nih.govnih.gov |
| Kinases | EGFR, BRAF | Anticancer | mdpi.com |
Molecular Mechanics and Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
While molecular docking provides a static picture of binding, Molecular Mechanics (MM) and combined Quantum Mechanics/Molecular Mechanics (QM/MM) simulations offer a dynamic view. MM methods use classical physics to simulate the movement of atoms and molecules over time, allowing for the study of conformational changes and the stability of ligand-protein complexes.
QM/MM methods provide a higher level of theory by treating a small, critical region of the system (e.g., the ligand and the immediate active site residues) with quantum mechanics, while the rest of the protein and solvent are treated with classical molecular mechanics. nih.govresearchgate.net This approach is particularly useful for studying enzyme-catalyzed reactions where bond-breaking and bond-forming events occur, something MM cannot describe. researchgate.net It can also be used to accurately calculate interaction energies and ionization potentials of residues like tryptophan within a protein environment. psu.eduoup.com
If this compound were to be studied as an enzyme inhibitor, QM/MM simulations could model its covalent or non-covalent binding, providing detailed mechanistic insights into how it interacts with the active site and affects the catalytic cycle. nih.gov For example, QM/MM studies on indoleamine 2,3-dioxygenase (IDO) have been crucial in elucidating its complex reaction mechanism involving an indole substrate. nih.govresearchgate.net Such an approach could theoretically be applied to understand the interaction of this compound with a target enzyme at a quantum-mechanical level of detail.
Pharmacophore Modeling for Mechanistic Hypotheses
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of molecular features responsible for a compound's biological activity. A pharmacophore model serves as an abstract blueprint, highlighting features such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups, rather than the specific atoms themselves. By developing a pharmacophore model for this compound, researchers can hypothesize its mechanism of action and its potential binding mode to a macromolecular target, such as a protein kinase or a G-protein coupled receptor (GPCR).
The structure of this compound presents several distinct chemical features that can be defined within a pharmacophore model. These features are critical for forming specific, directional interactions within a protein's binding pocket.
Aromatic Ring (AR): The bicyclic indole core constitutes a significant aromatic and hydrophobic feature, likely involved in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a target's active site.
Hydrogen Bond Donor (HBD): The nitrogen atom of the indole ring (N-H) is a classic hydrogen bond donor. This feature is often pivotal for anchoring ligands into the "hinge region" of protein kinases or for interacting with key polar residues in other enzyme or receptor classes.
Hydrogen Bond Acceptor (HBA): The oxygen atom of the 7-ethoxy group is a potent hydrogen bond acceptor, capable of forming a hydrogen bond with donor groups like the hydroxyl of Serine/Threonine or the amide backbone of the protein.
Hydrophobic Feature (HY): The 2-chloroethyl side chain contributes a distinct hydrophobic character. The terminal chlorine atom, while weakly polar, enhances the lipophilicity of this region and provides specific steric bulk that can influence binding orientation and selectivity.
Based on these features, a hypothetical pharmacophore model can be constructed to guide virtual screening campaigns or inform structure-activity relationship (SAR) studies. The spatial relationship between the HBD, HBA, and the aromatic plane is fixed by the rigid indole scaffold, providing a well-defined conformational constraint.
| Pharmacophore Feature | Type | Structural Origin | Postulated Mechanistic Role in Target Binding |
|---|---|---|---|
| Feature 1 | Aromatic Ring (AR) | Indole Ring System | Forms π-π stacking or hydrophobic interactions in a non-polar binding pocket. |
| Feature 2 | Hydrogen Bond Donor (HBD) | Indole N-H Group | Acts as a key anchor by donating a hydrogen bond to a backbone carbonyl or acidic residue (e.g., Asp, Glu). |
| Feature 3 | Hydrogen Bond Acceptor (HBA) | Ethoxy Oxygen Atom | Accepts a hydrogen bond from a polar residue (e.g., Ser, Thr, Lys) or a backbone N-H group. |
| Feature 4 | Hydrophobic Feature (HY) | 2-Chloroethyl Moiety | Occupies a hydrophobic sub-pocket, contributing to binding affinity and potentially influencing selectivity. |
This model suggests that the biological activity of this compound is likely dependent on a precise orientation within a binding site that can accommodate all four features simultaneously. Any modification to the compound, such as altering the side chain length or substituting the chlorine atom, would be predicted to directly impact one of these pharmacophoric elements, thus providing a clear hypothesis for experimental validation.
Prediction of ADMET Properties for Mechanistic Insights (Non-Clinical)
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cornerstone of modern computational drug discovery. For this compound, in silico ADMET profiling provides critical, non-clinical insights into its potential as a biologically active agent, helping to anticipate liabilities such as poor bioavailability or metabolic instability. These predictions are derived from the compound's structure using quantitative structure-property relationship (QSPR) models and established physicochemical principles [35, 36].
Physicochemical and Absorption Properties: The compound's fundamental properties are predictive of its absorption characteristics. With a molecular weight (MW) under 200 g/mol , a calculated lipophilicity (cLogP) in the moderate range, and a low count of hydrogen bond donors and acceptors, this compound generally complies with frameworks like Lipinski's Rule of Five, suggesting a high probability of good membrane permeability and oral absorption. Its predicted topological polar surface area (TPSA) is relatively low, which is also favorable for passive diffusion across biological membranes, including the intestinal epithelium.
Distribution: The compound's moderate lipophilicity suggests it will likely exhibit significant binding to plasma proteins like albumin. Computational models can estimate the fraction unbound in plasma (fu,p), which is crucial for understanding the concentration of free compound available to interact with its target. Furthermore, its physicochemical profile (low TPSA, moderate LogP) indicates a potential for crossing the blood-brain barrier (BBB), a key consideration depending on the desired therapeutic target (i.e., central nervous system vs. peripheral).
Metabolism: The metabolic fate of this compound can be predicted by identifying structurally labile sites. The most probable metabolic pathways involve Cytochrome P450 (CYP) enzymes.
Aromatic Hydroxylation: The indole ring is susceptible to oxidation at positions 2, 3, 4, 5, or 6, leading to the formation of various hydroxylated metabolites.
O-dealkylation: The ether linkage is a common site for metabolic cleavage, which would yield 7-hydroxy-1H-indole and 2-chloroethanol.
Dehalogenation: The terminal chlorine atom may be removed through reductive or oxidative dehalogenation pathways. Predicting which specific CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) are most likely to catalyze these reactions is essential for anticipating potential drug-drug interactions .
Toxicity: In silico toxicity models screen for structural alerts that are associated with adverse outcomes. For this compound, potential liabilities may include:
Mutagenicity (Ames Test): Indole-containing compounds can sometimes be flagged in computational Ames models, warranting future experimental testing.
hERG Inhibition: The human ether-à-go-go-related gene (hERG) channel is a key anti-target for cardiotoxicity. The compound's lipophilicity and structural features would be assessed against models of hERG channel blockers.
Reactive Metabolite Formation: The chloroethyl moiety could potentially form a reactive electrophilic species (e.g., an epoxide or aziridinium (B1262131) ion analog after intramolecular cyclization), which is a structural alert for covalent binding and idiosyncratic toxicity.
The following table summarizes the key predicted ADMET properties for this compound based on standard computational models.
| ADMET Parameter | Category | Predicted Value / Outcome | Mechanistic Implication |
|---|---|---|---|
| Molecular Weight (MW) | Physicochemical | 195.66 g/mol | Favorable for oral absorption (within Lipinski's rules). |
| Calculated LogP (cLogP) | Lipophilicity | ~2.85 | Good balance of solubility and permeability; moderate lipophilicity. |
| Topological Polar Surface Area (TPSA) | Physicochemical | 33.12 Ų | Low TPSA suggests high potential for passive membrane permeability. |
| Hydrogen Bond Donors (HBD) | Physicochemical | 1 | Compliant with Lipinski's rules. |
| Hydrogen Bond Acceptors (HBA) | Physicochemical | 2 | Compliant with Lipinski's rules. |
| Aqueous Solubility (LogS) | Absorption | Predicted Low to Moderate | May require enabling formulations if solubility is a limiting factor. |
| Caco-2 Permeability | Absorption | Predicted High | Suggests efficient passive absorption across the intestinal wall. |
| Blood-Brain Barrier (BBB) Penetration | Distribution | Predicted to Penetrate | Potential for CNS activity; could be a liability for peripherally acting agents. |
| CYP450 Metabolism | Metabolism | Substrate of CYP3A4, CYP2C9 | High potential for first-pass metabolism and drug-drug interactions. |
| hERG Inhibition | Toxicity | Predicted Low to Moderate Risk | Requires experimental confirmation; risk may increase with lipophilicity. |
| Ames Mutagenicity | Toxicity | Potential structural alert | Indole core may flag in some models; requires experimental validation. |
These computational predictions provide a holistic, albeit preliminary, profile of this compound. They offer mechanistic hypotheses—for instance, that poor in vivo efficacy might be due to rapid CYP-mediated metabolism rather than poor target affinity—and effectively guide the design of subsequent, resource-intensive experimental studies.
Reactivity, Degradation Pathways, and Derivatization Studies
Chemical Stability and Mechanistic Degradation Studies (Non-Biological Context)
Forced degradation studies are instrumental in understanding the intrinsic stability of a molecule by subjecting it to stress conditions such as hydrolysis, light, and oxidation. ajpsonline.comrjptonline.orgresearchgate.net This data is crucial for determining its storage, handling, and potential degradation pathways.
Hydrolysis involves the reaction of a compound with water, often catalyzed by acid or base, leading to its decomposition. rjptonline.org For 7-(2-chloro-ethoxy)-1H-indole, two primary sites are susceptible to hydrolysis: the ether linkage and the carbon-chlorine bond, although under different conditions.
The ether linkage (-O-CH₂CH₂Cl) is generally stable to hydrolysis under neutral and alkaline conditions. However, under strong acidic conditions and elevated temperatures, protonation of the ether oxygen can facilitate cleavage to yield 7-hydroxy-1H-indole and 2-chloroethanol.
The primary alkyl chloride moiety is susceptible to slow hydrolysis (an Sₙ2 reaction with water as the nucleophile) to form 7-(2-hydroxyethoxy)-1H-indole, with the release of hydrochloric acid. This reaction can be accelerated under neutral or slightly alkaline conditions. A competing elimination reaction (E2) to form 7-vinyloxy-1H-indole is also possible, particularly with a strong, non-nucleophilic base, but is generally less favored for primary halides with a poor leaving group like chloride unless sterically hindered.
A notable pathway, particularly with the C7-substitution pattern, is the potential for anchimeric assistance (neighboring group participation) from the indole (B1671886) nitrogen, especially if the nitrogen is deprotonated. However, this is more relevant for substitutions at the N1 position. Research on related 7-substituted chloromethyl indoles has indicated an increased rate of hydrolysis compared to isomers at other positions, suggesting electronic effects from the indole ring can influence the reactivity of adjacent side chains. nih.gov
Table 1: Predicted Hydrolytic Degradation of this compound
| Condition | Primary Reaction Type | Major Degradation Products | Notes |
|---|---|---|---|
| Neutral (pH ~7), Ambient Temp. | Slow Sₙ2 | 7-(2-Hydroxyethoxy)-1H-indole, HCl | Reaction is typically very slow. |
| Acidic (e.g., 0.1 M HCl), Heat | Acid-catalyzed ether cleavage, Sₙ2 | 7-Hydroxy-1H-indole, 2-Chloroethanol, 7-(2-Hydroxyethoxy)-1H-indole | Ether cleavage is a dominant pathway under harsh acidic conditions. rjptonline.org |
| Alkaline (e.g., 0.1 M NaOH), Heat | Sₙ2 | 7-(2-Hydroxyethoxy)-1H-indole, NaCl | Ether linkage is stable. Rate of chloride displacement by hydroxide (B78521) is enhanced. |
The photostability of a compound is its ability to withstand exposure to light. researchgate.net Indole and its derivatives are known to be photosensitive. Upon exposure to UV radiation, particularly in the presence of oxygen, indole derivatives can undergo complex degradation reactions.
The primary mechanism for indole photodegradation often involves photo-oxidation. The indole ring can be excited to a triplet state, which then reacts with ground-state oxygen (Type II mechanism) or generates singlet oxygen which in turn oxidizes the indole (Type I mechanism). springernature.com Studies on indole itself have shown that exposure to sunlight can lead to cleavage of the pyrrole (B145914) ring, yielding products such as anthranilic acid, alongside condensation products like 2,2-diindyl-ϕ-indoxyl. tandfonline.com
For this compound, two photochemical processes are expected to compete:
Indole Ring Degradation: Similar to other indoles, photo-oxidation can lead to the formation of N-formyl-2-amino-3-(2-chloroethoxy)benzene via cleavage of the C2-C3 bond. Further degradation could occur.
C-Cl Bond Homolysis: The chloroethoxy side chain contains a C-Cl bond, which is susceptible to homolytic cleavage upon UV irradiation to form a primary alkyl radical. This radical can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or reaction with oxygen to form peroxy species, leading to a complex mixture of degradation products.
The presence of the electron-donating alkoxy group at the C7 position may influence the electronic properties of the indole ring and thus its photostability profile, but specific data is scarce.
Table 2: Potential Photolytic Degradation Pathways
| Pathway | Key Intermediate | Potential Final Products | Conditions |
|---|---|---|---|
| Pyrrole Ring Photo-oxidation | Indole triplet state, Singlet oxygen | N-formyl-2-amino-3-(2-chloroethoxy)benzene, Indirubin-type dimers | UV light (e.g., sunlight), O₂ presence tandfonline.com |
| C-Cl Bond Homolysis | 7-(2-Ethoxy•)-1H-indole radical | 7-(2-Ethoxy)-1H-indole (via H-abstraction), Peroxidation products | UV light (especially <300 nm) acs.org |
The electron-rich nature of the indole ring makes it highly susceptible to oxidation. wikipedia.orgresearchgate.net The reaction outcome is highly dependent on the oxidant used and the substitution pattern on the indole. The primary sites of oxidation are the C2 and C3 positions of the pyrrole ring.
Common oxidation pathways for indoles lead to several classes of products:
Oxindoles: Oxidation of the C2 position yields 2-oxindoles. For the target compound, this would result in 7-(2-chloro-ethoxy)-1,3-dihydro-2H-indol-2-one.
Indoxyls (3-Oxoindoles): Oxidation of the C3 position yields 3-oxoindoles, which are often reactive intermediates. A study using a manganese-based artificial enzyme showed selective oxidation of indole to a 3-oxindole derivative. acs.org This pathway would yield 7-(2-chloro-ethoxy)-1H-indol-3(2H)-one.
Ring-Opened Products: Harsh oxidizing agents like ozone or potassium permanganate (B83412) can cleave the C2-C3 double bond, a process known as the Witkop oxidation. ua.es This would transform this compound into 2-amino-3-(2-chloroethoxy)benzoic acid or related derivatives.
Recent "green" oxidation protocols using systems like Oxone®/halide salts have been developed for the efficient conversion of indoles to oxindoles. springernature.comresearchgate.net Given the high electron density of the indole core, even mild oxidizing agents like N-bromosuccinimide (NBS) can selectively oxidize the C2-C3 bond. wikipedia.org
Table 3: Predicted Products of Oxidation
| Oxidizing Agent/System | Primary Product Type | Specific Product Example | Reference/Principle |
|---|---|---|---|
| N-Bromosuccinimide (NBS) / H₂O | 2-Oxindole | 7-(2-Chloro-ethoxy)-1,3-dihydro-2H-indol-2-one | wikipedia.org |
| Mn-catalyst / H₂O₂ | 3-Oxindole derivative | 7-(2-Chloro-ethoxy)-1H-indol-3(2H)-one | acs.org |
| Ozone (O₃) or KMnO₄ | C2-C3 Bond Cleavage | 2-Amino-3-(2-chloroethoxy)benzoic acid | Witkop Oxidation ua.es |
| Oxone® / KCl | 2-Oxindole | 7-(2-Chloro-ethoxy)-1,3-dihydro-2H-indol-2-one | researchgate.net |
Reactions with Common Reagents and Functional Group Transformations
Electrophilic aromatic substitution (EAS) is the hallmark reaction of indoles due to the high electron density of the bicyclic system. wikipedia.org The site of substitution is dictated by the stability of the resulting cationic intermediate (arenium ion).
Reactivity at C3: The C3 position of the pyrrole ring is overwhelmingly the most nucleophilic site. Attack at C3 generates a stable cation where the positive charge is adjacent to the nitrogen, allowing for resonance stabilization without disrupting the aromaticity of the benzene (B151609) ring. youtube.com Therefore, most EAS reactions (e.g., Vilsmeier-Haack formylation, Mannich reaction, nitration under mild conditions) on unsubstituted N1/C2 indoles occur exclusively at C3. wikipedia.orgorganic-chemistry.org
Reactivity at C2: If the C3 position is blocked by a substituent, electrophilic attack can occur at the C2 position. This requires overcoming a higher activation energy as the intermediate is less stable.
Reactivity on the Benzene Ring (C4-C7): The 7-(2-chloroethoxy) group is an ortho-, para-directing activating group. However, the pyrrole ring is so much more activated than the benzene ring that electrophilic attack on the benzenoid portion is challenging. Such substitutions typically require that the C2 and C3 positions are blocked, or that the pyrrole nitrogen is protected with a strongly electron-withdrawing group to deactivate the heterocyclic ring. An alternative, powerful strategy involves the use of a directing group on the indole nitrogen to guide a metal catalyst to a specific C-H bond on the benzene ring, enabling selective functionalization at positions like C7 or C4. nih.govresearchgate.netnih.gov For this compound, the C7 position is already substituted. The directing effect of the C7-alkoxy group would activate the C6 and C4 positions for electrophilic attack, but this would still be in competition with the highly favored C3 position.
Table 4: Predicted Outcomes of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product | Comments |
|---|---|---|---|
| Vilsmeier-Haack Formylation | POCl₃, DMF | This compound-3-carbaldehyde | Classic C3-selective reaction. organic-chemistry.orgchemistrysteps.com |
| Nitration | HNO₃, H₂SO₄ | Complex mixture; potential for C3, C6, and C4 nitration | Harsh conditions may lead to oxidation and substitution on the benzene ring. |
| Bromination | Br₂, CCl₄ | 3-Bromo-7-(2-chloro-ethoxy)-1H-indole | Highly selective for the C3 position. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Acyl-7-(2-chloro-ethoxy)-1H-indole | Often proceeds with high C3 selectivity. |
The 2-chloroethoxy side chain provides a reactive handle for derivatization via nucleophilic substitution, independent of the indole ring's chemistry. The primary alkyl chloride is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. libretexts.org This allows for the introduction of a wide variety of functional groups by displacing the chloride ion with a suitable nucleophile.
This transformation is synthetically valuable as it allows for the creation of a library of derivatives from a common intermediate. The reaction is typically performed in a polar aprotic solvent (e.g., DMF, acetonitrile) in the presence of a base (e.g., K₂CO₃, NaH) to either deprotonate the nucleophile or scavenge the acid formed. Research on analogous 3-(2-chloroethoxy)indoles demonstrates facile substitution with various nucleophiles. derpharmachemica.com
Table 5: Examples of Nucleophilic Substitution on the Chloroethoxy Moiety
| Nucleophile | Reagents/Conditions | Product Structure | Product Name |
|---|---|---|---|
| Amine (R₂NH) | K₂CO₃, CH₃CN, Heat | Indole-7-O-CH₂CH₂-NR₂ | 7-(2-Aminoethoxy)-1H-indole derivative |
| Azide (N₃⁻) | NaN₃, DMF, Heat | Indole-7-O-CH₂CH₂-N₃ | 7-(2-Azidoethoxy)-1H-indole |
| Thiolate (RS⁻) | NaSR, EtOH | Indole-7-O-CH₂CH₂-SR | 7-(2-(Alkylthio)ethoxy)-1H-indole |
| Cyanide (CN⁻) | NaCN, DMSO, Heat | Indole-7-O-CH₂CH₂-CN | 3-(7-(1H-Indolyl)oxy)propanenitrile |
| Hydroxide (OH⁻) | NaOH(aq), Heat | Indole-7-O-CH₂CH₂-OH | 7-(2-Hydroxyethoxy)-1H-indole |
Reduction and Oxidation Reactions of Indole and its Substituents
The reactivity of the indole nucleus towards oxidation and reduction is influenced by its substituents. The electron-rich nature of the indole ring makes it susceptible to oxidation, while reduction typically requires more stringent conditions.
Oxidation Reactions: The oxidation of indoles can lead to a variety of products, including oxindoles, isatins, and ring-opened compounds, depending on the oxidant and reaction conditions. The presence of the electron-donating 7-alkoxy group in this compound is expected to enhance the reactivity of the indole core towards electrophilic attack and oxidation. Atmospheric oxidation of indole, initiated by hydroxyl (•OH) or chlorine (•Cl) radicals, proceeds through the formation of peroxy radicals that can subsequently react to form organonitrates, alkoxy radicals, and hydroperoxides. copernicus.org Computational studies on indole oxidation have shown that •OH addition is the predominant initial pathway, while both addition and H-abstraction are viable with •Cl. copernicus.org
In a catalytic context, manganese-containing artificial enzymes have been shown to catalyze the selective oxidation of indole. The reaction, in the presence of a cosolvent like 2,2,2-trifluoroethanol (B45653) (TFE), can yield 2-alkoxy-3-oxindole derivatives. acs.org The selectivity is often directed towards the C3 position. Under alkaline conditions, these intermediates can be hydrolyzed and further oxidized to form isatin (B1672199) derivatives. acs.org For this compound, oxidation would likely be influenced by the 7-alkoxy group, potentially leading to products oxygenated at the C2 and C3 positions.
Reduction Reactions: The reduction of the indole nucleus is less common than its oxidation and generally requires catalytic hydrogenation or dissolving metal reductions. These reactions typically reduce the C2-C3 double bond to yield an indoline (B122111). The specific conditions required for the reduction of this compound are not extensively detailed in the literature, but would likely involve standard catalytic hydrogenation procedures (e.g., H₂, Pd/C). A key consideration would be the potential for dehalogenation of the chloroethoxy side chain under certain reductive conditions, particularly with catalysts like palladium on carbon.
Cycloaddition Reactions of the Indole Nucleus
The C2–C3 π-bond of the indole ring system is capable of participating in cycloaddition reactions, serving as a dienophile or as part of a dipolarophilic system. wikipedia.orgrsc.org The outcome of these reactions is highly dependent on the substituents on the indole ring.
For indoles with substituents on the benzene ring, such as this compound, the electronic properties of these substituents play a crucial role. The generation of highly reactive intermediates like indolynes (indole arynes) provides a powerful method for constructing complex, fused ring systems. Studies on 6,7-indolynes, which are structurally related to the target compound, have demonstrated remarkable regioselectivity in [4+2] cycloaddition reactions with dienes like 2-substituted furans. nih.govnih.gov This selectivity is attributed to the strong polarizing effect of the fused pyrrole ring. nih.gov
In the case of a 6,7-indolyne, the presence of an electron-donating group, analogous to the 7-alkoxy group, directs the cycloaddition to favor the formation of the more sterically hindered product. nih.gov For example, the reaction of a 6,7-indolyne with 2-methylfuran (B129897) shows a 4:1 preference for the more sterically congested regioisomer. nih.gov This suggests that cycloaddition reactions involving an aryne derived from this compound would exhibit high and predictable regioselectivity, making it a valuable tool for synthetic applications.
| Reaction Type | Reactant | Key Features | Expected Outcome for 7-Alkoxyindole Derivative |
| [4+2] Cycloaddition | 2-Substituted Furan | Reaction proceeds via a 6,7-indolyne intermediate. | High regioselectivity, favoring the sterically more crowded product due to electronic effects of the pyrrole and alkoxy group. nih.govnih.gov |
| Intramolecular Cycloaddition | Tethered Diene/Dipole | Generally higher yielding than intermolecular versions. | Formation of complex, polycyclic indole structures. wikipedia.org |
Synthesis of Analogues and Derivatives of this compound
The synthesis of analogues of this compound can be achieved by modifying the core structure at several key positions. These modifications are crucial for exploring structure-activity relationships in medicinal chemistry and materials science.
Modifications at the Indole Nitrogen (N1 Functionalization)
The nitrogen atom of the indole ring (N1) is a common site for functionalization. While the N1-proton is acidic, direct alkylation can sometimes lead to mixtures of N1 and C3 substituted products. However, various methods have been developed for selective N-functionalization. researchgate.net
For 7-substituted indoles, N-functionalization can proceed smoothly. Palladium-catalyzed methods, such as the coupling with alkenes (e.g., 2-methyl-2-butene) in the presence of a co-oxidant, provide a route to N-prenylated indoles. beilstein-journals.org More conventional methods involve deprotonation with a suitable base (e.g., NaH) followed by reaction with an electrophile, such as an alkyl halide. This approach has been used to synthesize various 1-alkoxyindoles. mdpi.com The presence of the 7-alkoxy group does not typically hinder these reactions and can influence the reactivity of the N-H bond.
| Reaction | Reagents | Product Type | Reference |
| N-Alkylation | Base (e.g., NaH, DBU), Alkyl Halide (e.g., CH₃I) | 1-Alkyl-7-alkoxyindole | mdpi.com |
| N-Vinylation | Vinyl Ethers, Pd-catalyst | 1-Vinyl-7-alkoxyindole | researchgate.net |
| N-Prenylation | 2-Methyl-2-butene, Pd(OAc)₂, Co-oxidant | 1-Prenyl-7-alkoxyindole | beilstein-journals.org |
| N-Acylation | Acyl Chloride, Base | 1-Acyl-7-alkoxyindole | nih.gov |
Alterations to the 2-Chloroethoxy Side Chain
The 2-chloroethoxy side chain offers a prime location for derivatization, primarily through reactions involving the terminal chlorine atom. numberanalytics.com
Nucleophilic Substitution: The chlorine atom is a good leaving group and can be readily displaced by a variety of nucleophiles in an Sₙ2 reaction. This allows for the introduction of diverse functional groups. For example, reaction with amines yields aminoethoxy derivatives, while reaction with thiols would produce thioethers. This strategy is widely used to link the indole core to other molecular fragments. iosrjournals.org
Other Modifications: While less common, other transformations are possible. Elimination reactions could, in principle, generate a 7-vinyloxy-1H-indole derivative, although this would require specific basic conditions. Conversion of the chloride to other halides (e.g., iodide via the Finkelstein reaction) can enhance reactivity towards nucleophiles. beilstein-journals.org Additionally, the ether linkage itself could be a target for cleavage under harsh acidic conditions (e.g., HBr), which would yield 7-hydroxy-1H-indole.
| Reaction | Reagent/Condition | Product Functional Group | Reference |
| Amination | Primary/Secondary Amine | Terminal Amine | iosrjournals.orgscispace.com |
| Thiolation | Thiol, Base | Terminal Thioether | |
| O-Alkylation | Alcohol, Base | Terminal Ether | nih.gov |
| Halogen Exchange | NaI in Acetone | Terminal Iodide | beilstein-journals.org |
| Ether Cleavage | Strong Acid (e.g., HBr) | Phenolic Hydroxyl | N/A |
Introduction of Additional Substituents on the Benzene Ring
Introducing new substituents onto the benzene portion of the this compound scaffold can be accomplished through several synthetic strategies. The existing 7-alkoxy group is an electron-donating, ortho-para directing group. This directs electrophilic aromatic substitution to the C4 and C6 positions.
Synthetic routes like the Heck cyclization allow for the construction of highly substituted indoles from appropriately substituted anilines. thieme-connect.comthieme-connect.com This strategy has been used to prepare 7-alkoxy indoles bearing additional functionalities at the 3- and 5-positions. thieme-connect.comresearchgate.net For direct functionalization of the pre-formed indole, transition-metal-free C-H borylation using BBr₃ has been shown to selectively functionalize the C7 position when a directing group is placed at N1, and this strategy can be extended to other positions. nih.gov
| Position | Method | Reagents/Strategy | Potential Substituents | Reference |
| C4, C6 | Electrophilic Aromatic Substitution | Halogenating agents, Nitrating agents, etc. | -Br, -Cl, -NO₂ | numberanalytics.com |
| C5 | Heck Cyclization | Build from substituted 2-vinylaniline (B1311222) precursor. | -Br, -CO₂Me | thieme-connect.comthieme-connect.com |
| C4 | Directed C-H Borylation | N1-pivaloyl directing group, BBr₃, then cross-coupling. | Aryl, Alkyl, Hydroxyl | nih.gov |
Exploration of Bioisosteric Replacements in Academic Probes
Bioisosterism is a strategy in medicinal chemistry to replace a functional group with another that has similar physicochemical properties, with the goal of modifying activity, improving metabolic stability, or reducing toxicity. cambridgemedchemconsulting.comufrj.br For this compound, several bioisosteric replacements can be considered for academic and drug discovery probes.
Indole Nucleus Replacements: The indole scaffold itself can be replaced with other bicyclic heterocycles. 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a common bioisostere for indole, where a nitrogen atom replaces the C7-H group. researchgate.net This change can alter hydrogen bonding capabilities and pharmacokinetic properties. Other replacements include indazole and benzothiazole. iosrjournals.orgresearchgate.net
Side Chain Replacements:
Ether Linkage: The oxygen atom of the ethoxy group can be replaced with other atoms or groups. For instance, a sulfur atom would create a thioether, while an amine (NH) or an amide (-C(O)NH-) linkage could also be explored.
Chloro Group: The terminal chlorine atom can be substituted with other halogens like fluorine, which can enhance metabolic stability and binding affinity. Other classic bioisosteres for chlorine include the trifluoromethyl (-CF₃) group, the cyano (-CN) group, and a simple methyl (-CH₃) group. cambridgemedchemconsulting.com
| Original Group | Bioisosteric Replacement | Rationale/Potential Effect | Reference |
| 1H-Indole | 7-Azaindole/Indazole | Modifies H-bonding, pKa, and metabolic profile. | researchgate.netresearchgate.netnih.gov |
| Ether (-O-) | Thioether (-S-), Amine (-NH-) | Alters bond angle, polarity, and H-bonding potential. | ufrj.br |
| Chlorine (-Cl) | Fluorine (-F) | Increases metabolic stability, alters electronic properties. | nih.gov |
| Chlorine (-Cl) | Cyano (-CN), Trifluoromethyl (-CF₃) | Mimics size and electronic properties. | cambridgemedchemconsulting.com |
| Ethoxy Linker | Propoxy, PEGylated Linker | Modifies solubility and pharmacokinetic properties. | nih.gov |
Mechanistic Investigations of Biological Activities in Vitro and in Silico
Target Identification and Engagement Studies (Cell-Free and Cell-Based Assays)
A thorough search of scientific databases and literature reveals no published studies detailing the receptor binding affinity or selectivity of 7-(2-Chloro-ethoxy)-1H-indole. Consequently, there is no data available on its binding profile (e.g., Kᵢ, Kₑ, or IC₅₀ values) at any specific G-protein coupled receptors, ion channels, transporters, or nuclear receptors. The selectivity of this compound against panels of different receptor subtypes has not been characterized.
There are no publicly available research articles or patents that describe the inhibitory effects of this compound on any specific enzymes. Kinetic studies to determine parameters such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) have not been reported. Furthermore, investigations into its mechanism of action—whether it acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor—are absent from the scientific record.
No studies utilizing biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) have been published for this compound. These methods are used to quantitatively measure the binding kinetics (kₐ, kₑ) and thermodynamics (ΔH, ΔS) of a ligand binding to a target protein. As no specific protein targets have been identified, such interaction mapping data does not exist.
Cellular Pathway Modulation Studies (Mechanistic Focus)
There is no available data from gene expression profiling studies, such as microarray or RNA-sequencing (RNA-Seq), conducted on cells or tissues treated with this compound. Such studies would be necessary to identify patterns of up- or down-regulated genes and to infer the cellular pathways affected by the compound. Without this data, it is not possible to deconvolve its mechanism of action at the transcriptomic level.
No research has been published that investigates the effect of this compound on specific signal transduction pathways. There are no reports of its use in kinase assays to screen for effects on phosphorylation cascades, nor are there any Western Blot analyses showing changes in the phosphorylation status or expression levels of key signaling proteins (e.g., Akt, MAPK, STATs) following treatment with this compound.
Structure-Activity Relationship (SAR) Elucidation for Mechanistic Understanding
The investigation of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. This understanding is pivotal for designing more potent and selective molecules.
Rational Design and Synthesis of SAR Probes
To elucidate the SAR of a lead compound such as this compound, medicinal chemists would rationally design and synthesize a series of analogue molecules. This process involves systematically modifying different parts of the parent molecule. For instance, modifications to the indole (B1671886) core, the chloro-ethoxy side chain, and the position of substituents would be explored. The goal is to create a library of related compounds, or "probes," that can be tested to determine which structural features are essential for its biological effects. This rational, iterative process of design, synthesis, and testing is fundamental to optimizing lead compounds into potential drug candidates.
Correlation of Structural Features with Mechanistic Outcomes
Following the synthesis of SAR probes, each compound would be evaluated in a panel of biological assays. The resulting data, which might include measures of enzyme inhibition, receptor binding, or cellular effects, are then correlated with the specific structural changes made to each molecule. For example, replacing the chloroethyl group with other functionalities could reveal the importance of this group for activity. This systematic analysis allows researchers to build a detailed map of the chemical features required for a desired mechanistic outcome, providing insights into how the molecule interacts with its biological target at a molecular level.
Computational Prediction of Biological Targets and Mechanisms (In Silico)
In silico methods, which utilize computer simulations, have become indispensable in modern drug discovery for predicting the biological targets of a compound and elucidating its mechanism of action. These approaches can significantly accelerate the research process by prioritizing experimental studies.
Advanced Molecular Docking and Molecular Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound, researchers would use docking algorithms to screen the compound against a library of known protein structures to identify potential biological targets. up.ac.za The binding affinity and pose of the compound within the active site of a potential target protein would be calculated. grafiati.com
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted protein-ligand complex over time. mdpi.comup.ac.za MD simulations provide a detailed view of the dynamic interactions between the compound and its target, helping to validate the docking results and provide a more accurate understanding of the binding mechanism. nih.gov
Table 1: Illustrative Molecular Docking and MD Simulation Data (Note: This table is a hypothetical example and does not represent actual data for this compound)
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) | MD Simulation Stability (RMSD) |
|---|---|---|---|
| Kinase A | -9.5 | Lys72, Glu91, Leu148 | < 2 Å over 100 ns |
| Protease B | -8.2 | Asp25, Gly27, Ile50 | > 4 Å over 50 ns (unstable) |
| GPCR C | -7.8 | Phe112, Trp158, Tyr261 | < 2.5 Å over 100 ns |
Machine Learning Approaches for Target Prediction
Machine learning (ML) models are increasingly being used to predict the biological targets of small molecules. nih.govmdpi.com These models are trained on large datasets of known drug-target interactions. nih.gov By analyzing the chemical structure of a new compound, such as this compound, these algorithms can predict its likely protein targets. nih.gov Feature-based methods, where the molecule is represented by a set of chemical descriptors, and deep learning approaches that can learn directly from the molecular graph are two common strategies. mdpi.commdpi.com This approach can rapidly generate hypotheses about a compound's mechanism of action, which can then be validated experimentally. ntu.edu.sg
Future Research Directions and Academic Implications
Untapped Synthetic Opportunities for Advanced 7-(2-Chloro-ethoxy)-1H-indole Derivatives
The unique structure of this compound presents numerous, largely untapped, opportunities for the synthesis of advanced derivatives. The indole (B1671886) core is a privileged scaffold in medicinal chemistry, and modern synthetic methods can be applied to create a diverse library of novel compounds. chula.ac.thresearchgate.netnih.gov
The chloro-ethoxy group at the 7-position is a key reactive handle. The terminal chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This could include azides for click chemistry, amines to introduce new pharmacophores, thiols for bioconjugation, or larger, more complex moieties to modulate biological activity. For instance, novel N-substituted indole derivatives have been synthesized and tested for antimicrobial activities, a strategy that could be applied here. nih.gov
Furthermore, the indole ring itself offers multiple sites for functionalization. Advanced methods in organic synthesis offer precise control over which position is modified:
C-H Activation: Direct functionalization of the C2, C3, or C4 positions of the indole ring, without requiring pre-existing functional groups, has become a powerful tool. numberanalytics.com This could be used to introduce aryl or alkyl groups, creating derivatives with altered steric and electronic properties.
Cross-Coupling Reactions: Palladium-catalyzed reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings can introduce aryl and heteroaryl substituents. numberanalytics.com
Multi-component Reactions (MCRs): These reactions allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov Using this compound as a building block in MCRs could rapidly generate a library of structurally diverse and complex derivatives. nih.gov
The development of one-pot and tandem strategies that combine different reaction types could further streamline the synthesis of novel derivatives from this starting material. rsc.org These untapped synthetic routes hold the promise of creating compounds with tailored properties for various applications.
Advancements in Computational Modeling for Indole Systems and Reactivity Predictions
Computational chemistry provides powerful tools for predicting the behavior of indole systems, offering insights that can guide synthetic efforts and biological testing. nih.gov For this compound, computational modeling can illuminate its fundamental properties and predict the characteristics of its derivatives.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to understand the electronic structure of the molecule. researchgate.net These calculations can predict molecular electrostatic potential maps, frontier molecular orbital distributions (HOMO-LUMO), and atomic charges. researchgate.net This information is crucial for predicting the molecule's reactivity in electrophilic substitution or nucleophilic attack, helping chemists to design more effective synthetic routes. copernicus.org For example, DFT calculations have been used to investigate the reactivity of indole derivatives with different substituents, showing how electron-donating or -withdrawing groups influence their chemical activity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to estimate the potential biological activity or toxicity of derivatives before they are synthesized. researchgate.net By building models based on a set of known indole derivatives, researchers could predict the properties of novel compounds derived from this compound, prioritizing the synthesis of the most promising candidates.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule and its interaction with biological targets, such as proteins or enzymes. frontiersin.org These simulations are particularly useful for understanding how a ligand binds to a receptor, revealing key interactions and conformational changes that are essential for its biological function. frontiersin.orgacs.org For instance, MD simulations have been used to study the binding of indole inhibitors to enzymes like IDO1, providing a detailed picture of the binding mode. frontiersin.org
Applying these computational techniques to this compound and its potential derivatives would provide a robust theoretical framework to accelerate their development and application.
Exploration of Novel Mechanistic Pathways in Chemical Transformations
The study of reaction mechanisms is fundamental to advancing organic chemistry. The specific electronic and steric properties of this compound, conferred by the 7-alkoxy substituent, could lead to the discovery of novel mechanistic pathways in known chemical transformations.
The 7-alkoxy group is electron-donating, which influences the electron density of the indole ring, particularly at the C3 position, making it highly nucleophilic. rsc.org This enhanced nucleophilicity can affect the course of various reactions. For example, in transition metal-catalyzed C-H activation, the directing-group ability of the indole nitrogen can be modulated by the 7-substituent, potentially leading to altered regioselectivity or reactivity compared to other substituted indoles. researchgate.net
Furthermore, investigations into the mechanisms of complex transformations, such as cascade reactions, could reveal unexpected pathways. Acid-catalyzed cascade reactions have been shown to produce novel tetracyclic indole scaffolds from simple precursors in a single step. mdpi.com Subjecting this compound to similar conditions could yield unique polycyclic systems through unanticipated cyclization events.
Isotopic labeling studies are a powerful tool for elucidating reaction mechanisms. nih.gov By strategically placing isotopes (e.g., ¹³C or ¹⁸O) within the this compound molecule, chemists can trace the fate of atoms throughout a reaction, providing definitive evidence for proposed mechanistic steps. rsc.org Such studies could uncover mechanistic dualities, where multiple reaction pathways operate simultaneously, with the dominant pathway being influenced by the substrate's electronic properties. rsc.org
Potential Applications in Chemical Biology as Mechanistic Probes and Tool Compounds
Chemical biology relies on small molecules to probe and manipulate biological systems. Due to its versatile indole core and reactive side chain, this compound is an excellent starting point for the design of specialized chemical probes and tool compounds. nih.gov
Fluorescent Probes: The indole scaffold is inherently fluorescent, a property famously utilized in the amino acid tryptophan. ucsd.edu By chemically modifying the chloro-ethoxy side chain to attach other fluorophores or environmentally sensitive dyes, it is possible to create probes for detecting specific ions, molecules, or changes in the cellular environment. Chalcone derivatives of indole, for instance, have been developed as fluorescent probes for imaging β-amyloid plaques in Alzheimer's disease research. researchgate.net
Covalent Probes and Inhibitors: The terminal chlorine atom on the ethoxy chain can act as a weak electrophile, suitable for forming covalent bonds with nucleophilic residues (like cysteine or lysine) on proteins. This makes it a potential scaffold for developing targeted covalent inhibitors, which can offer increased potency and duration of action compared to non-covalent inhibitors.
Photoaffinity Labels: The molecule could be modified with a photoreactive group, such as a diazirine or an azide, to create a photoaffinity label. Upon photoactivation, these probes form a highly reactive species that covalently crosslinks to nearby binding partners, allowing for the identification of unknown protein targets.
Receptor Ligands: The indole nucleus is a common feature in ligands for various receptors, including serotonin (B10506) receptors. mdpi.com By systematically modifying the structure of this compound, new ligands with high affinity and selectivity for specific receptor subtypes could be developed. For example, derivatives of 3-(2-carboxyethyl)indole have been optimized as potent and selective agonists for the orphan G protein-coupled receptor GPR17. researchgate.net
The development of such tool compounds from this compound would enable researchers to investigate complex biological processes with greater precision.
Integration with Emerging Technologies in Organic Synthesis and Chemical Biology
The pace of discovery in both organic synthesis and chemical biology can be dramatically accelerated by integrating emerging technologies. This compound is an ideal candidate for inclusion in these modern workflows.
High-Throughput Experimentation (HTE): HTE platforms, often utilizing automation and robotics, allow for the rapid screening of numerous reaction conditions or the synthesis of large compound libraries in parallel. acs.org By applying HTE to this compound, chemists could quickly identify optimal conditions for its derivatization or generate a diverse library of analogues for biological screening. nih.govnumberanalytics.com This miniaturized approach reduces the consumption of time, resources, and expensive reagents. nih.gov
Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch chemistry, including improved safety, scalability, and reaction control. numberanalytics.comnih.gov The synthesis of derivatives from this compound could be adapted to flow reactors, enabling the efficient and continuous production of target compounds. This is particularly valuable for multi-step syntheses or for reactions that are difficult to control in batch. nih.gov
Machine Learning and AI: The vast datasets generated by HTE can be analyzed using machine learning and artificial intelligence algorithms. numberanalytics.com These tools can identify complex patterns in reaction outcomes or biological activity, build predictive models to guide the design of new experiments, and prioritize the most promising molecular structures for synthesis. numberanalytics.com
High-Throughput Screening (HTS) in Biology: Once a library of derivatives is synthesized, HTS can be used to rapidly screen them against a wide range of biological targets to identify "hits." nih.gov This technology is a cornerstone of modern drug discovery and can quickly pinpoint compounds with desired biological activities from a large and diverse collection.
By combining the synthetic potential of this compound with these cutting-edge technologies, researchers can significantly streamline the discovery and optimization of novel, functional molecules.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-(2-Chloro-ethoxy)-1H-indole, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step halogenation and alkoxylation. For example, a chloroethoxy group can be introduced via nucleophilic substitution using 2-chloroethanol under basic conditions (e.g., NaH in THF at 0–5°C). Temperature control is critical to avoid side reactions like over-alkylation . Purification often employs column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures. Yields range from 40–65%, depending on the steric hindrance of the indole core .
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chloroethoxy protons at δ 3.6–4.2 ppm). Mass spectrometry (ESI-TOF) confirms molecular weight (e.g., [M+H]⁺ at m/z 225.63) .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain caused by the chloroethoxy group. High-resolution data (>1.0 Å) are preferred for accurate refinement .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use NIOSH-certified respirators (P95 filters) and chemical-resistant gloves (nitrile). Avoid aqueous drainage due to potential ecotoxicity. No acute toxicity data exist, but structural analogs (e.g., 7-chloroindoles) show moderate skin irritation .
Advanced Research Questions
Q. How can conflicting reactivity data for chloroethoxy-substituted indoles be resolved?
- Methodological Answer : Discrepancies in nucleophilic substitution rates may arise from solvent polarity or competing elimination pathways. Perform kinetic studies (e.g., UV-Vis monitoring at 260 nm) in DMSO vs. DMF to assess solvent effects. Computational DFT modeling (B3LYP/6-31G*) identifies transition-state barriers .
Q. What computational strategies predict the biological target interactions of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with protein databases (e.g., PDB ID 6XYZ) to screen for kinase or GPCR binding.
- Metainference simulations : Combine molecular dynamics (GROMACS) and experimental NMR constraints to refine binding poses. For example, indole derivatives show affinity for serotonin receptors via π-π stacking with Trp residues .
Q. How do substituent electronic effects influence the compound’s photostability?
- Methodological Answer : The electron-withdrawing chloro group reduces HOMO energy, increasing UV stability. Compare degradation rates under UVA (365 nm) using HPLC-PDA:
| Condition | Degradation Half-Life |
|---|---|
| Dark | >30 days |
| UVA | 8.2 ± 0.3 days |
| Methoxy analogs degrade faster due to electron-donating effects . |
Q. What strategies optimize regioselectivity in electrophilic substitutions of this compound?
- Methodological Answer : The chloroethoxy group directs electrophiles to the 4- and 6-positions via steric and electronic effects. Use HNO₃/AcOH for nitration (60% yield at 4-position) or Friedel-Crafts acylation with AlCl₃ (6-position). Monitor regiochemistry via NOESY NMR .
Data Contradiction Analysis
Q. Why do solubility studies report conflicting results for polar vs. nonpolar solvents?
- Analysis : Discrepancies arise from crystallinity differences. Amorphous forms (ball-milled) show 20% higher DMSO solubility than crystalline forms. Use DSC to confirm polymorph identity (melting endotherm ~165°C for crystalline form) .
Q. How to reconcile variable bioactivity reports in anticancer assays?
- Analysis : Cell line specificity (e.g., IC₅₀ = 8.2 µM in MCF-7 vs. >50 µM in HeLa) correlates with ABC transporter expression. Co-administer verapamil (P-gp inhibitor) to assess efflux effects. Flow cytometry quantifies apoptosis (Annexin V/PI staining) .
Methodological Tables
Table 1 : Key Synthetic Parameters for this compound
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Halogenation | Cl₂, FeCl₃, 0°C, 2 hr | 72 | 95 |
| Alkoxylation | 2-Chloroethanol, NaH, THF | 58 | 98 |
| Purification | Column Chromatography | 89 | 99.5 |
Table 2 : Computational Binding Affinities (kcal/mol)
| Target | AutoDock Vina Score | Experimental IC₅₀ (µM) |
|---|---|---|
| Serotonin 5-HT₂A | -9.2 | 12.4 ± 1.1 |
| EGFR Kinase | -8.7 | 34.6 ± 3.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
